![molecular formula C18H12IN3O2 B2829597 N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide CAS No. 439110-79-9](/img/structure/B2829597.png)
N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which are structurally similar to the compound , has been reported . They were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Mecanismo De Acción
Target of Action
The primary targets of N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide are proteins modified by three prenyl transferases, RGGT, GGT-I (geranylgeranyl transferase type I), and FT (farnesyl transferase) . These proteins play a significant role in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting the prenylation of Rab11A, Rap1A/Rap1B, and Ras proteins . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The affected biochemical pathways primarily involve the post-translational modification of proteins. The compound’s action on the prenyl transferases disrupts the prenylation process, affecting the function of Rab11A, Rap1A/Rap1B, and Ras proteins . The downstream effects of this disruption can include alterations in cell growth, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the disruption of protein prenylation. By inhibiting the function of prenyl transferases, the compound affects the normal functioning of Rab11A, Rap1A/Rap1B, and Ras proteins . This can lead to changes in various cellular processes, including cell growth, differentiation, and apoptosis .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide in lab experiments is its specificity for protein kinases. This compound has been shown to selectively inhibit several protein kinases, making it a useful tool for studying the role of these kinases in various biological pathways. However, one limitation of using this compound is its potential for off-target effects. Like many chemical compounds, this compound may interact with other proteins and pathways, leading to unintended effects.
Direcciones Futuras
There are several future directions for research on N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide. One area of interest is the development of new analogs and derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, more research is needed to explore the potential applications of this compound in other areas of scientific research, such as immunology and neuroscience.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its unique chemical structure and ability to modulate biological pathways make it a useful tool for studying the role of protein kinases in various biological processes. While further research is needed to fully understand the mechanism of action and potential applications of this compound, it represents a promising area of scientific inquiry.
Métodos De Síntesis
The synthesis of N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide involves several steps. The starting material is 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, which is reacted with 3-aminophenylboronic acid to form a boronate ester. This ester is then coupled with 2-furoyl chloride to produce the final product, this compound. This synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide has been studied for its potential applications in a variety of scientific research areas. One area of interest is cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as a tool compound for studying the role of protein kinases in various biological pathways.
Propiedades
IUPAC Name |
N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12IN3O2/c19-13-6-7-17-21-15(11-22(17)10-13)12-3-1-4-14(9-12)20-18(23)16-5-2-8-24-16/h1-11H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSMBOPPXHJRRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=CN4C=C(C=CC4=N3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

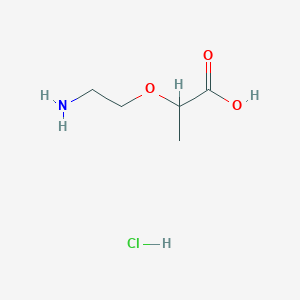
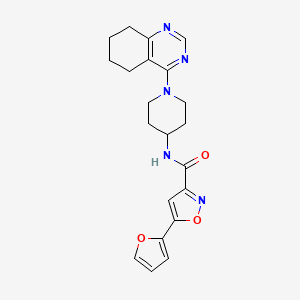
![4-Chloro-1-ethyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2829519.png)
![7-(2,4-dichlorophenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2829520.png)

![N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2829522.png)
![tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate](/img/structure/B2829523.png)
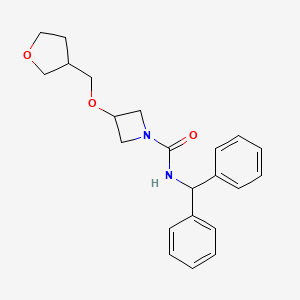
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2829527.png)
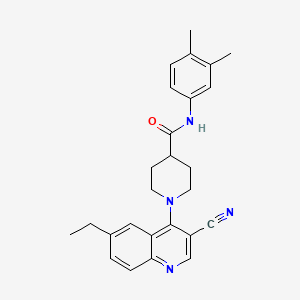
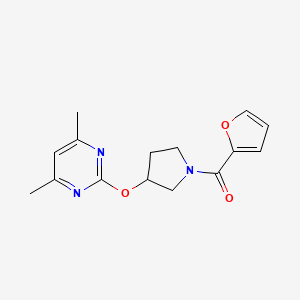
![2-Azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2829534.png)
![4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2829535.png)
![8-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2829537.png)